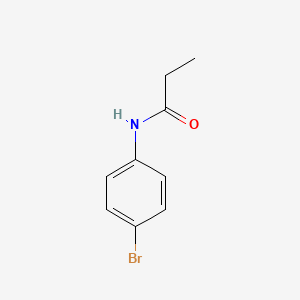
N-(4-Bromophenyl)propionamide
Overview
Description
N-(4-Bromophenyl)propionamide is a chemical compound with the linear formula C9H10BrNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
The specific chemical reactions involving N-(4-Bromophenyl)propionamide are not detailed in the available resources .Physical And Chemical Properties Analysis
N-(4-Bromophenyl)propionamide has a molecular weight of 228.09 . Its melting point is 146-148 °C, boiling point is predicted to be 361.8±25.0 °C, and density is predicted to be 1.469±0.06 g/cm3 .Scientific Research Applications
Synthesis and Biological Applications
N-(4-Bromophenyl)propionamide and its derivatives have been synthesized and studied for various applications. Ghazzali et al. (2012) achieved the microwave-assisted synthesis of N-(4-Bromophenyl)propionamide derivatives, finding selective high inhibitory effects against certain bacterial strains and fungal species, showcasing its potential in antimicrobial applications (Ghazzali et al., 2012).
Structural and Theoretical Studies
Edafiogho et al. (2003) conducted X-ray crystallography and theoretical studies on a compound structurally related to N-(4-Bromophenyl)propionamide, which showed potential as an anticonvulsant agent (Edafiogho et al., 2003).
Synthesis of Anesthetic Models
Stenlake et al. (1989) explored the synthesis of N-(4-Bromophenyl)propionamide-related compounds as potential intravenous anesthetics, highlighting its relevance in developing new anesthetic agents (Stenlake et al., 1989).
Anti-inflammatory Applications
Rajasekaran et al. (1999) synthesized derivatives of N-(4-Bromophenyl)propionamide and evaluated their anti-inflammatory activity, showing potent effects in some derivatives (Rajasekaran et al., 1999).
Pesticide Interactions
Bartha (1969) discovered that when combined with another herbicide, N-(4-Bromophenyl)propionamide could transform into an unexpected residue, indicating its potential in agriculture and pesticide development (Bartha, 1969).
Radiolabeled Biotin Derivatives
Garlick and Giese (1988) prepared derivatives of N-(4-Bromophenyl)propionamide for avidin binding in radiolabeled biotin studies, contributing to biochemical research and diagnostics (Garlick & Giese, 1988).
Antibacterial Activities
Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide analogues and investigated their in vitro antibacterial activities, particularly against drug-resistant bacteria, demonstrating their potential in addressing antibiotic resistance (Siddiqa et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4-bromophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCYFRFBRDYTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323561 | |
| Record name | N-(4-Bromophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)propionamide | |
CAS RN |
2760-35-2 | |
| Record name | NSC404309 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Bromophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-BROMOPHENYL)PROPIONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

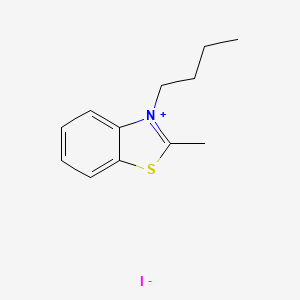
![3H-Pyrrolo[2,3-B]pyridine](/img/structure/B3350365.png)

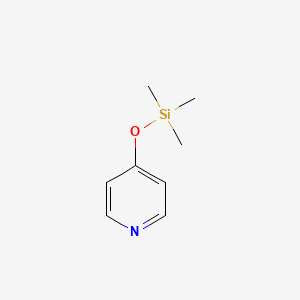
![1-methyl-3-[(Z)-2-nitroethenyl]indole](/img/structure/B3350386.png)

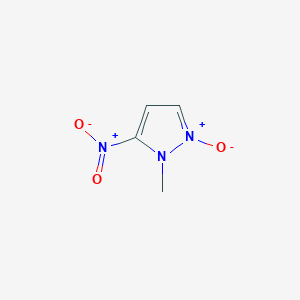

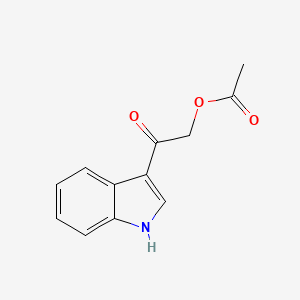

![Ethyl 2-[5-[(5-nitrofuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3350429.png)
![2,3,5,6,7,8-Hexahydroimidazo[1,2-a]pyridine](/img/structure/B3350436.png)

![1,7-Diazabicyclo[2.2.1]heptane](/img/structure/B3350449.png)